molecular formula C18H18ClF3N2O4S B3445508 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B3445508
M. Wt: 450.9 g/mol
InChI Key: YBCPIYSURNLQMJ-UHFFFAOYSA-N
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Description

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties

Properties

IUPAC Name

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O4S/c1-3-28-14-7-4-12(5-8-14)23-17(25)11-24(29(2,26)27)13-6-9-16(19)15(10-13)18(20,21)22/h4-10H,3,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCPIYSURNLQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Aniline Derivative: The synthesis begins with the preparation of the aniline derivative, which involves the chlorination of an appropriate aniline precursor.

    Introduction of the Methylsulfonyl Group:

    Trifluoromethylation: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect various cellular signaling pathways, leading to changes in cell behavior.

    Induce Apoptosis: Trigger programmed cell death in certain types of cancer cells.

Comparison with Similar Compounds

2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide can be compared with other similar compounds, such as:

    2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-(2-methylphenyl)acetamide: Similar structure but different substituents on the phenyl ring.

    2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-(3-methoxypropyl)acetamide: Contains a methoxypropyl group instead of an ethoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide

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